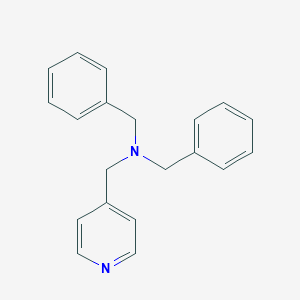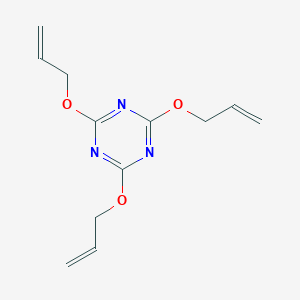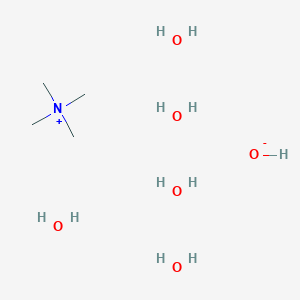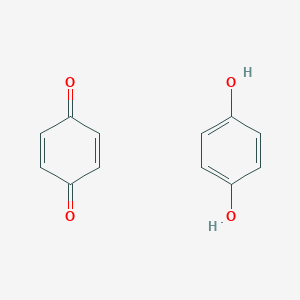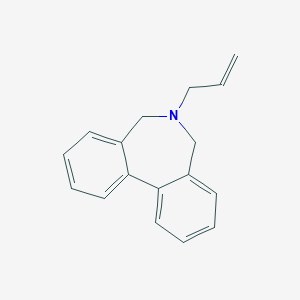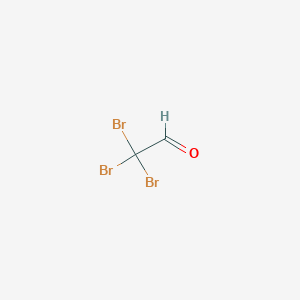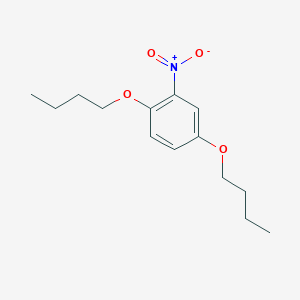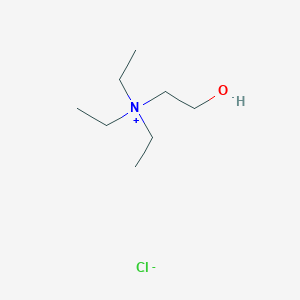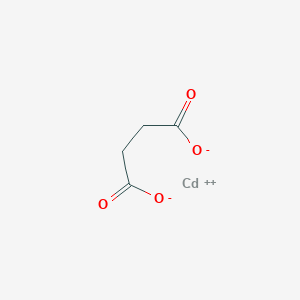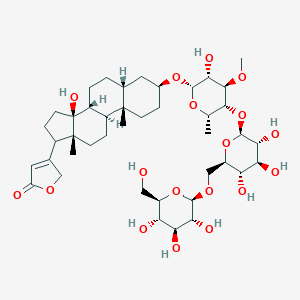
Thevetin
Übersicht
Beschreibung
Thevetin is a group of poisonous cardiac glycosides . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . Hydrolysis products include glucose, digitalose, and a sterol .
Synthesis Analysis
Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . The biosynthesis of cardiac glycosides mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation, i.e., mevalonic acid is the precursor for their synthesis .Molecular Structure Analysis
Thevetin A has a molecular formula of C42H64O19 . Thevetin B has a molecular formula of C42H66O18 . Thevetin C has a molecular formula of C42H66O19 .Chemical Reactions Analysis
Thevetin A, B, and C, and acetylthevetin A, B and C were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis
Thevetin A has a molecular weight of 872.96 . Thevetin B and Thevetin C have a molecular weight of 859.0 and 874.962 Da respectively.Wissenschaftliche Forschungsanwendungen
Cardiac Applications and Toxicity : Thevetin has a digitalis-like action on amphibian and mammalian hearts, with physiological effects enduring for a short period (Chen & Chen, 1934); (Haag & Pennington, 1937). It is less potent but similarly toxic as ouabain, a well-known cardiac glycoside.
Analytical Detection and Immunoassay : Thevetin B can be determined in serum using fluorescence polarization immunoassay and enzyme-linked immunosorbent assay (ELISA), aiding in clinical and forensic toxicology (Uber-Bucek et al., 1992); (Prabhasankar et al., 1993).
Clinical Efficacy and Side Effects : Thevetin has been used as a substitute for digitalis in cases of cardiac decompensation, showing both therapeutic efficacy and gastrointestinal side effects (Middleton & Chen, 1936).
Pharmacological Properties : Research on the pharmacology of thevetin includes its melting point, absorption rate, and comparison with other cardiac glycosides (Huang Cc et al., 1965).
Isolation and Characterization of Glycosides : Studies have been conducted on the isolation of components of Thevetia, such as Cerberoside and Thevetin A, and the identification of cardiac glycosides from Thevetia peruviana seeds (Singer & Studer, 1960); (Kohls et al., 2012).
Toxicological Analysis and Forensics : A liquid chromatography tandem mass spectrometry method has been validated for identifying and quantifying thevetin B and other cardiac glycosides in human serum, useful in forensic science (Kohls et al., 2012).
Potential Anti-arthralgic Activity : Thevetia peruviana seeds have shown significant analgesic effects, suggesting a potential for managing arthralgia (Odimegwu & Olabisi, 2021).
Cardiac Glycoside Content in Different Species : Studies have identified cardiac glycosides in different species of Thevetia, contributing to our understanding of their chemical composition and potential medicinal uses (Balderas-López et al., 2019).
Intestinal Sugar Transport Inhibition : Research has suggested that Thevetin inhibits intestinal sugar transport, indicating a potential mechanism for its action and side effects (Csáky & Hara, 1965).
Antifertility Activity : T. peruviana leaves have shown antifertility potential by affecting the progesterone level, indicating a possible use in reproductive health (Samanta et al., 2016).
Molluscicidal and Piscicidal Properties : Some studies have reviewed the molluscicidal and piscicidal properties of Thevetia peruviana, highlighting its potential applications in pest control (Singh et al., 2013).
Cardiotoxic Effects in Human Models : The cardiac effects of Thevetia glycosides were investigated using human induced pluripotent stem cells derived cardiomyocytes, providing insights into their pro-arrhythmic potential and toxicity (Amend et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-TZNWHQCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thevetin | |
CAS RN |
11018-93-2 | |
| Record name | Thevetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





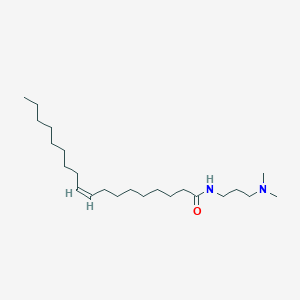
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
